molecular formula C21H18N4O2 B11104253 6-Amino-4-(biphenyl-4-yl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(biphenyl-4-yl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11104253
M. Wt: 358.4 g/mol
InChI Key: VIKHBTMFWRXMQG-UHFFFAOYSA-N
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Description

6-Amino-4-biphenyl-4-yl-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-biphenyl-4-yl-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-biphenyl-4-yl-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

6-Amino-4-biphenyl-4-yl-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-4-biphenyl-4-yl-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-amino-4-biphenyl-4-yl-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and potential applications. Its structure provides a versatile platform for the development of new compounds with tailored properties.

Properties

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

6-amino-3-(methoxymethyl)-4-(4-phenylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C21H18N4O2/c1-26-12-17-19-18(16(11-22)20(23)27-21(19)25-24-17)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,18H,12,23H2,1H3,(H,24,25)

InChI Key

VIKHBTMFWRXMQG-UHFFFAOYSA-N

Canonical SMILES

COCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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